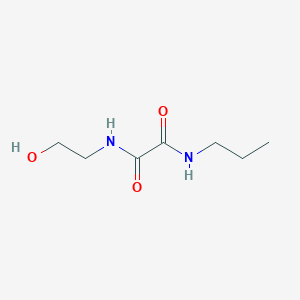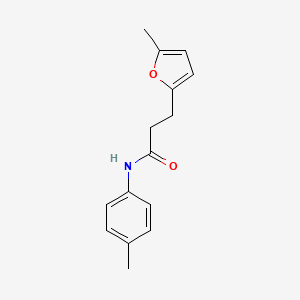
3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly known as MAFP and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH).
科学的研究の応用
Neurokinin-1 Receptor Antagonist Research
One of the scientific research applications of compounds related to 3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide includes the development of neurokinin-1 (NK1) receptor antagonists. Such compounds are explored for their potential in treating conditions like emesis and depression due to their ability to inhibit the NK1 receptor, which plays a role in the body's response to stress and pain. For example, a study details the construction of a water-soluble NK1 receptor antagonist with high efficacy in pre-clinical tests, highlighting the therapeutic potential of this class of compounds (Harrison et al., 2001).
AMPA Receptor Potentiation
Another research focus is on enhancing the functionality of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, which is crucial for synaptic transmission and plasticity in the brain. Compounds that can potentiate the AMPA receptor are being investigated for their ability to improve cognitive functions, offering promising treatment avenues for neurological conditions such as schizophrenia. A significant discovery in this area involves the identification of a tetrahydrofuran ether class of AMPA receptor potentiators, underscoring the role of structural design in developing more effective therapeutics (Shaffer et al., 2015).
Androgen Receptor Modulation
The modulation of the androgen receptor (AR) by compounds like this compound is an area of keen interest, especially for the treatment of androgen-dependent diseases. A study on the pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM) in rats demonstrated the promise of such compounds in therapeutic applications for conditions like benign hyperplasia. This work provides insights into the desirable pharmacokinetic characteristics of propanamides in preclinical studies (Wu et al., 2006).
Antihypertensive Agents
Research on this compound related compounds extends to the development of antihypertensive agents. A study on the synthesis and structure-activity relationship of a series of potent angiotensin II receptor antagonists presents a framework for creating more effective treatments for hypertension. Such work is critical for designing drugs that can more selectively target the angiotensin II receptor, potentially offering improved therapeutic outcomes for patients with high blood pressure (Almansa et al., 1997).
Anticancer and Antimicrobial Research
Compounds structurally related to this compound are also explored for their potential in cancer and infectious disease treatment. Research into the cytotoxic properties of neolignans from traditional Chinese medicine demonstrates the search for novel anticancer agents. Additionally, the study of isoxazole derivatives for their muscle relaxant and anticonvulsant activities reflects the broad spectrum of therapeutic applications being investigated in relation to compounds similar to this compound (Ma et al., 2017).
特性
IUPAC Name |
3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-3-6-13(7-4-11)16-15(17)10-9-14-8-5-12(2)18-14/h3-8H,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKICLMUKWZLZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972854 |
Source


|
| Record name | 3-(5-Methylfuran-2-yl)-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200990 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5735-34-2 |
Source


|
| Record name | 3-(5-Methylfuran-2-yl)-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

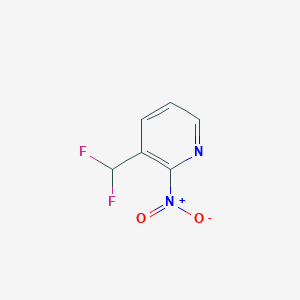
![2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid](/img/structure/B2743657.png)
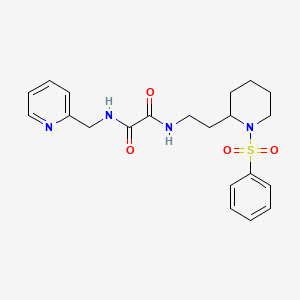
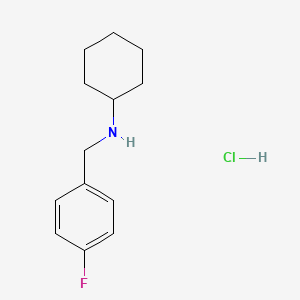
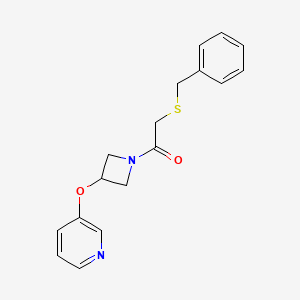
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2743663.png)
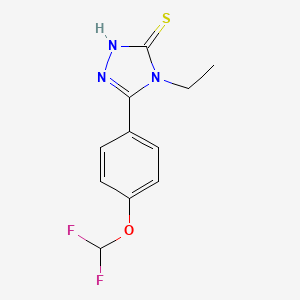
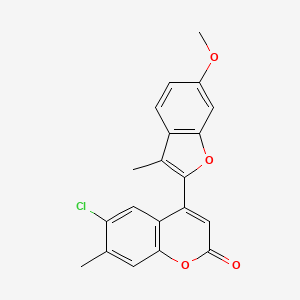
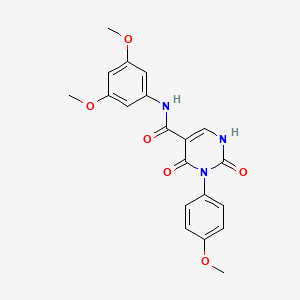
![4-Chloro-2-methoxy-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2743671.png)

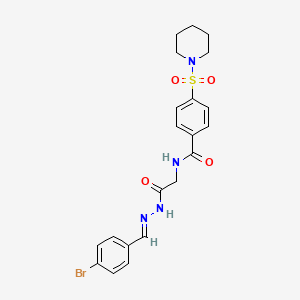
![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate](/img/structure/B2743677.png)
